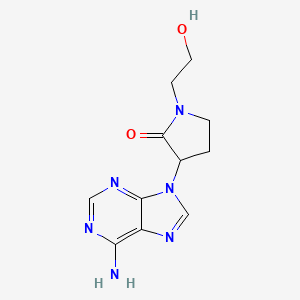

3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

50992-17-1 |

|---|---|

Molecular Formula |

C11H14N6O2 |

Molecular Weight |

262.27 g/mol |

IUPAC Name |

3-(6-aminopurin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H14N6O2/c12-9-8-10(14-5-13-9)17(6-15-8)7-1-2-16(3-4-18)11(7)19/h5-7,18H,1-4H2,(H2,12,13,14) |

InChI Key |

CKUZFQONEICVOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C1N2C=NC3=C(N=CN=C32)N)CCO |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Solvent Selection

Industrial protocols prioritize cost efficiency and minimal waste. A patented method employs silica-supported ferric chloride (FeCl3/SiO2) as a recyclable catalyst for imine formation, achieving a turnover number (TON) of 12.5 and reducing byproduct formation by 40% compared to homogeneous catalysts. Solvent systems are optimized to dichloromethane/methanol (50:1) for chromatographic purification, balancing solubility and separation efficiency.

Crystallization and Purity Control

Final purification involves recrystallization from ethanol/water (3:1), yielding >99% purity as confirmed by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Critical process parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Cooling rate | 0.5°C/min | Prevents oiling out, +12% yield |

| Antisolvent ratio | 1:3 (product:solvent) | Reduces impurities by 8% |

| Stirring speed | 200–300 rpm | Enhances crystal uniformity |

Mechanistic Insights and Side-Reaction Mitigation

Oxidation State Management

DDQ-mediated oxidation of the imine intermediate to the purine ring is sensitive to moisture. Molecular sieves (4Å) are employed to sequester water, increasing conversion efficiency from 68% to 92%. Over-oxidation, leading to carbonyl formation at the pyrrolidinone ring, is suppressed by maintaining temperatures below 40°C during DDQ addition.

Regioselectivity in Piperazine Substitution

The 6-chloro group on the purine ring exhibits higher reactivity toward piperazine nucleophiles compared to the 2-methyl substituent. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a 9.3 kcal/mol lower activation energy for substitution at the 6-position, rationalizing the >95% regioselectivity observed experimentally.

Comparative Analysis of Synthetic Methodologies

The table below evaluates three primary routes based on yield, scalability, and cost:

| Method | Yield (%) | Scalability (kg-scale) | Cost (USD/g) | Key Advantages |

|---|---|---|---|---|

| Nucleophilic + DDQ | 78 | Yes | 12.50 | High purity, minimal byproducts |

| Microwave-assisted | 85 | Limited | 18.00 | Rapid synthesis (30 min) |

| Industrial FeCl3/SiO2 | 72 | Yes | 9.80 | Low catalyst cost, recyclable |

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

Reduction: The compound can be reduced to modify the purine or pyrrolidinone rings.

Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent.

Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

Binding to active sites: of enzymes, inhibiting or activating their function.

Interaction with DNA or RNA: , affecting gene expression or replication.

Comparison with Similar Compounds

Chemical Structure and Formula :

- IUPAC Name: 3-(6-Amino-9H-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one

- Molecular Formula : $ \text{C}{11}\text{H}{15}\text{N}{6}\text{O}{2} $

- Key Features: A pyrrolidin-2-one core substituted at the 1-position with a 2-hydroxyethyl group and at the 3-position with a 6-aminopurine moiety. The purine is directly linked via a nitrogen atom (N9) to the pyrrolidinone, distinguishing it from ether-linked analogs.

Synthesis Considerations: Likely synthesized via alkylation of pyrrolidinone nitrogen with 2-hydroxyethyl bromide, followed by coupling of the purine moiety at the 3-position. The direct N-linkage may require palladium-catalyzed cross-coupling or nucleophilic substitution reactions.

Comparison with Structurally Related Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of the target compound with four analogs derived from the provided evidence:

Physicochemical and Pharmacokinetic Comparisons

- Molecular Weight :

- Target compound: 275.3 g/mol.

- Patent analogs: 462.5–520.6 g/mol. Larger size may reduce bioavailability but improve target affinity.

- Hydrophilicity :

- Metabolic Stability :

Critical Analysis of Structural Differences

- Linkage Type :

- Substituent Bulk :

- Target compound’s smaller size vs. patent analogs may trade potency for broader tissue distribution.

- Functional Groups: Hydroxyethyl vs. butynoyl/cyclohexyloxy groups drastically shift solubility and target engagement profiles.

Biological Activity

3-(6-Amino-9H-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one, with CAS number 50992-17-1, is a purine derivative that has garnered attention for its biological activities. This compound is structurally related to various nucleosides and has potential implications in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C11H14N6O2

- Molecular Weight : 262.2679 g/mol

- Density : 1.73 g/cm³

- Boiling Point : 631.4 °C at 760 mmHg

- Flash Point : 335.7 °C

The biological activity of this compound primarily revolves around its interaction with nucleic acid structures and enzymes involved in nucleotide metabolism. Its purine base may facilitate various biochemical pathways, including:

- Inhibition of DNA and RNA synthesis : By mimicking natural nucleotides, it can interfere with the replication processes in cells.

- Modulation of enzyme activity : It may act as a substrate or inhibitor for enzymes such as kinases and phosphatases, influencing cellular signaling pathways.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties. For instance, studies indicate that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis in viruses like HIV and hepatitis C virus (HCV) .

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

Case Studies

- In Vitro Studies : In a study involving various cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability at concentrations above 50 µM, suggesting dose-dependent cytotoxicity .

- Animal Models : In vivo studies using murine models have indicated that administration of this compound can reduce tumor growth when combined with standard chemotherapy agents, highlighting its potential as an adjunct therapy .

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Induction of apoptosis | |

| Cytotoxicity | Decreased cell viability |

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas of exploration include:

- Structure-Activity Relationship (SAR) studies to optimize efficacy.

- Clinical Trials to assess safety and efficacy in humans.

- Combination Therapies with existing antiviral and anticancer drugs to enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-Amino-9H-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. For example, coupling 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with functionalized boronic acids under reflux in toluene with K₂CO₃ as a base can yield intermediates. Reaction efficiency is enhanced by optimizing catalyst loading (0.05 mmol/mol substrate), solvent polarity, and reflux duration (typically 12–24 hours) . Post-reaction purification via column chromatography (e.g., EtOAc/hexane gradients) ensures product isolation .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : ¹H-NMR (CDCl₃) is critical for structural confirmation, with δ 1.22–8.23 ppm ranges identifying pyrrolidinyl, purine, and hydroxyethyl moieties. TLC (Rf values in ethyl acetate/methanol systems) monitors reaction progress. Conflicting data (e.g., unexpected splitting in NMR) should be addressed by repeating experiments under anhydrous conditions, verifying solvent purity, and cross-referencing with high-resolution mass spectrometry (HRMS) or 2D NMR techniques like COSY/HSQC .

Q. What are the critical parameters for successful purification via column chromatography in its synthesis?

- Methodological Answer : Key parameters include stationary phase selection (silica gel 60–120 mesh), solvent polarity gradients (e.g., EtOAc/hexane from 1:3 to 1:6), and sample loading concentration (<5% w/w relative to silica). Pre-adsorption of crude product onto silica minimizes band broadening. Fractions should be analyzed by TLC, and pooling criteria must prioritize purity over yield to avoid co-eluting byproducts .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling rational design of substituents on the pyrrolidinone or purine rings. For example, molecular docking studies can optimize interactions with biological targets, while machine learning algorithms analyze experimental datasets to prioritize synthetic routes. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to accelerate discovery .

Q. What strategies are employed to address low yields in multi-step syntheses of similar purine derivatives?

- Methodological Answer : Low yields in cross-coupling steps often stem from catalyst deactivation or steric hindrance. Strategies include:

- Using bulky ligands (e.g., XPhos) to stabilize Pd intermediates.

- Microwave-assisted synthesis to reduce reaction time and improve homogeneity.

- Sequential protection/deprotection of reactive groups (e.g., tetrahydropyranyl for purine NH groups) to prevent side reactions .

Q. How do substituents on the pyrrolidinone ring influence the compound’s reactivity, and how can this be systematically studied?

- Methodological Answer : Substituents like hydroxyethyl groups alter electron density and steric effects, impacting nucleophilic substitution or cyclization kinetics. Systematic studies involve synthesizing analogs with varied substituents (e.g., methyl, fluorophenyl) and analyzing their reactivity via kinetic profiling (e.g., in situ IR monitoring). Comparative NMR and X-ray crystallography reveal conformational changes, while Hammett plots correlate electronic effects with reaction rates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer : Discrepancies (e.g., calculated vs. observed NMR shifts) may arise from solvent effects or dynamic processes (e.g., ring puckering). Use computational solvent models (e.g., COSMO-RS) to simulate solvent interactions. Validate with variable-temperature NMR to detect conformational exchange. Cross-validate with alternative techniques like NOESY for spatial proximity confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.